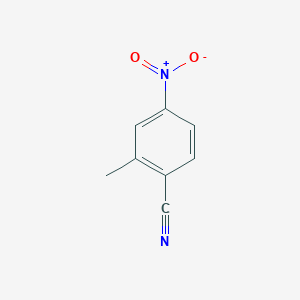

2-Methyl-4-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTFKDBRMXYEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402182 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-53-6 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Technical Utility of 2-Methyl-4-nitrobenzonitrile: A Guide for Researchers

For Immediate Release

A Comprehensive Overview of 2-Methyl-4-nitrobenzonitrile for Scientific and Drug Development Professionals

This technical guide delves into the chemical properties, synthesis, and primary applications of this compound (CAS No: 89001-53-6), a key chemical intermediate. This document serves as a resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Specifications

This compound is a solid crystalline powder, appearing as a white to light yellow or light orange substance.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Citations |

| CAS Number | 89001-53-6 | [2][3] |

| Molecular Formula | C8H6N2O2 | [2][3] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| Melting Point | 100-103 °C | [2][4] |

| Purity (Typical) | >98.0% (by Gas Chromatography) | [1] |

| Appearance | White to Light yellow to Light orange powder/crystal | [1] |

Primary Applications and Uses

The principal utility of this compound lies in its role as a crucial intermediate in organic synthesis. Its applications are pivotal in the pharmaceutical and chemical industries.

Keystone in Pharmaceutical Synthesis

The most significant application of this compound is as a precursor in the synthesis of 2-methyl-4-nitrobenzoic acid.[5][6] This downstream product is an essential building block for various active pharmaceutical ingredients (APIs). Notably, 2-methyl-4-nitrobenzoic acid is a key intermediate in the production of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and cirrhosis.[6]

Furthermore, research indicates the utility of 2-methyl-4-nitrobenzoic acid in the development of novel anti-inflammatory and analgesic drugs, as well as potential anti-cancer agents, such as Raf kinase inhibitors.[7]

Intermediate in Dye and Pigment Manufacturing

Due to its stable aromatic structure and reactive functional groups, this compound is also employed in the synthesis of dyes and pigments.[8] Its chemical properties allow for the creation of vibrant and stable colorants for various industrial applications.

Role in General Organic Synthesis

The presence of both nitro (-NO₂) and nitrile (-CN) functional groups makes this compound a versatile reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and reduction.[8]

Chemical Synthesis and Reactions

The synthesis of this compound and its subsequent conversion to its primary derivative, 2-methyl-4-nitrobenzoic acid, are fundamental processes for its application.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a Sandmeyer reaction, starting from 2-methyl-4-nitroaniline.[5] This process involves two main stages: diazotization of the primary aromatic amine, followed by cyanation.

Caption: Synthesis workflow for this compound.

Hydrolysis to 2-Methyl-4-nitrobenzoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid. This reaction can be performed under acidic or basic conditions. Common methods include using hydrochloric acid, a hydrogen peroxide-sodium hydroxide system, or a two-step process with sulfuric and hydrochloric acids.[5]

Caption: Hydrolysis and subsequent application workflow.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following are representative protocols adapted from standard organic synthesis methodologies.

Protocol for the Synthesis of this compound (via Sandmeyer Reaction)

This protocol is based on the well-established Sandmeyer reaction for converting aromatic amines to nitriles.[9]

Materials:

-

2-methyl-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

-

Deionized Water

-

Toluene

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 mole of 2-methyl-4-nitroaniline in a mixture of 2.5 moles of concentrated HCl and 250 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 1.05 moles of sodium nitrite in 100 mL of water, keeping the temperature below 5 °C. The addition should take approximately 30-45 minutes.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate large flask, prepare a solution of copper(I) cyanide by dissolving 1.25 moles of CuCN and 1.5 moles of NaCN in 500 mL of water. Warm the solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude product will often separate as a solid.

-

Extract the mixture with toluene.

-

Wash the organic layer with dilute sodium hydroxide solution and then with water.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified product.

-

Protocol for the Hydrolysis of this compound

This protocol outlines the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.[10]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, add 1 mole of this compound to a mixture of 200 mL of water and 200 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux (approximately 120-130 °C) with stirring.

-

-

Hydrolysis:

-

Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto a sufficient amount of crushed ice with stirring.

-

The product, 2-methyl-4-nitrobenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent, such as aqueous ethanol.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. labproinc.com [labproinc.com]

- 2. 2-メチル-4-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 89001-53-6 | 2-Methyl-4-nitro-benzonitrile - Synblock [synblock.com]

- 4. This compound 98 | 89001-53-6 [chemicalbook.com]

- 5. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound [myskinrecipes.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methyl-4-nitrobenzonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzonitrile, a key chemical intermediate. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound, also known as 4-Nitro-o-tolunitrile, is an aromatic compound with a nitrile and a nitro functional group attached to a toluene backbone.

Systematic IUPAC Name: this compound

Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 89001-53-6[1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₂[3][4][5] |

| Molecular Weight | 162.15 g/mol [1][2][3][4] |

| InChI | 1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3[1][2][3][4] |

| InChIKey | RNTFKDBRMXYEPR-UHFFFAOYSA-N[1][2][3][4] |

| SMILES | Cc1cc(ccc1C#N)--INVALID-LINK--=O[1][2][3][4] |

| Synonyms | 4-Nitro-o-tolunitrile[1][2][3][4], 4-Cyano-3-methylnitrobenzene |

Physicochemical and Spectroscopic Properties

This section summarizes the key physical, chemical, and spectroscopic properties of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, Very Pale Yellow Crystals | [6][7] |

| Melting Point | 100-103 °C (lit.) | [1][2][4][8] |

| Assay Purity | ≥98% | [1][2][4][6] |

| XlogP (predicted) | 1.8 | [5] |

Table 3: Spectroscopic Data

| Spectroscopy | Data Interpretation |

| ¹H NMR | Expected signals would include a singlet for the methyl protons (CH₃), and three aromatic protons in the downfield region, likely showing complex splitting patterns (doublet, doublet of doublets). |

| ¹³C NMR | Expected signals would include a peak for the methyl carbon, several peaks for the aromatic carbons (some quaternary), and a characteristic signal for the nitrile carbon. |

| Infrared (IR) | Characteristic peaks are expected for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), the asymmetric and symmetric nitro (NO₂) stretches (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹ respectively), C-H stretches of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.[9] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 162. Fragmentation may involve the loss of the nitro group (NO₂) or the cyano group (CN). Predicted adducts and their collision cross sections are available.[5][8] |

Table 4: Predicted Mass Spectrometry Data [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.05020 | 136.5 |

| [M+Na]⁺ | 185.03214 | 146.8 |

| [M-H]⁻ | 161.03564 | 140.2 |

| [M]⁺ | 162.04237 | 130.6 |

Synthesis and Reactivity

This compound is primarily synthesized via the Sandmeyer reaction of 2-methyl-4-nitroaniline.[1] This versatile intermediate can undergo further chemical transformations, notably the hydrolysis of the nitrile group to a carboxylic acid.[1][10]

Caption: Synthetic pathway of this compound and its subsequent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)

Disclaimer: This is a representative protocol based on the well-established Sandmeyer reaction.[11][12][13] Researchers should conduct their own risk assessment and optimization.

Step 1: Diazotization of 2-Methyl-4-nitroaniline [2]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-4-nitroaniline in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Cool the cyanide solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be carefully controlled.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of this compound to 2-Methyl-4-nitrobenzoic Acid [14]

-

In a round-bottomed flask, combine this compound with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the reaction is complete (monitoring by TLC).

-

If using a basic hydrolysis, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid. If using acidic hydrolysis, the product may precipitate upon cooling.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-methyl-4-nitrobenzoic acid.

Biological Activity and Applications

While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs suggest potential applications in drug discovery and agrochemical synthesis.

Potential Applications:

-

Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing multiple avenues for chemical modification.

-

Agrochemical Synthesis: Similar to other nitroaromatic compounds, it may be a precursor for the synthesis of herbicides and pesticides.[1]

-

Dye and Pigment Industry: The aromatic nitro and nitrile functionalities make it a candidate for use in the development of dyes and pigments.

General Biological Activity of Nitroaromatic Compounds:

Nitroaromatic compounds are known to exhibit a range of biological activities, often linked to the reductive metabolism of the nitro group within cells. This can lead to the formation of reactive intermediates that can cause cellular damage.

-

Antimicrobial Activity: Many nitroaromatic compounds possess antibacterial and antifungal properties.

-

Anticancer Activity: Some nitroaromatic compounds have been investigated as potential anticancer agents, particularly as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species.

Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

Disclaimer: This is a general protocol for the MTT assay and should be adapted for specific cell lines and laboratory conditions.[15][16][17]

-

Cell Seeding: Plate a suitable cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not classified | - |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.[1][2][4]

Storage:

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

This guide is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.

References

- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 89001-53-6 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. labproinc.com [labproinc.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to the Physical Properties of CAS 89001-53-6 (2-Methyl-4-nitrobenzonitrile)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the compound identified by CAS number 89001-53-6, also known as 2-Methyl-4-nitrobenzonitrile. This document is intended to serve as a valuable resource for professionals in research and development, providing key data, experimental methodologies, and logical workflows to facilitate its use in synthesis and analysis.

Core Physical and Chemical Properties

This compound is a versatile aromatic nitro compound that serves as a key intermediate in the synthesis of various organic materials, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring both a cyano and a nitro functional group, imparts significant reactivity, making it a valuable building block for more complex molecules.[1]

The physical properties of this compound have been compiled from various sources and are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) |

| CAS Number | 89001-53-6 | [1][2][3][4] |

| Synonyms | This compound, 4-Nitro-o-tolunitrile | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Appearance | White to light yellow or yellow-orange powder/solid. | [1][2][5] |

| Melting Point | 90-104 °C, 100 °C, 100-103 °C | [1][3][4][5] |

| Boiling Point | 329.6 ± 30.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| Purity | ≥ 97% (GC), >98.0% (GC) | [1][2] |

| Storage Conditions | Store at 0-8 °C in a cool, shaded, and dry place. | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not widely published. However, the following sections describe standard laboratory methodologies that are appropriate for characterizing this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically indicates a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a thermometer or temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile and thermally stable compounds like this compound.[1][2]

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetone or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph's injection port, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and interactions with the phase.

-

Detection: As components elute from the column, they are detected by a suitable detector (e.g., a Flame Ionization Detector - FID).

-

Analysis: The detector generates a signal that is proportional to the amount of each component, resulting in a chromatogram. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure of a molecule. While specific spectra for CAS 89001-53-6 require sourcing from chemical suppliers, the expected characteristics can be described.[1][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as a complex multiplet pattern in the downfield region (typically 7-9 ppm) due to the electron-withdrawing effects of the nitro and cyano groups. The methyl group protons will appear as a singlet in the upfield region (typically 2-3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the nitrile carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorption bands include:

-

A strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

-

C-H stretching bands for the aromatic ring and the methyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to its molecular weight (162.15).[1] Predicted mass spectrometry data suggests common adducts in electrospray ionization would include [M+H]⁺ at m/z 163.05020 and [M+Na]⁺ at m/z 185.03214.

Logical and Experimental Workflows

To visualize the context in which the physical properties of this compound are relevant, the following diagrams illustrate a typical experimental workflow and the logical structure of this guide.

Caption: General experimental workflow for the synthesis and characterization of a chemical intermediate.

Caption: Logical structure of this in-depth technical guide.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 2-Methyl-4-nitrobenzonitrile, a key intermediate in the pharmaceutical and chemical industries. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding of the synthetic processes involved.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers multiple sites for chemical modification. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide explores the two most prominent synthetic strategies: the Sandmeyer reaction starting from 2-methyl-4-nitroaniline and the cyanation of a 2-halo-4-nitrotoluene precursor.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and effective method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route commences with the synthesis of the requisite precursor, 2-methyl-4-nitroaniline, from o-toluidine.

Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

The direct nitration of o-toluidine is challenging to control and often results in a mixture of isomers and oxidation byproducts. Therefore, a protecting group strategy is employed, which involves the acylation of the amino group, followed by nitration and subsequent deprotection.

Logical Workflow for the Synthesis of 2-Methyl-4-nitroaniline

Caption: Workflow for the three-step synthesis of 2-methyl-4-nitroaniline.

Table 1: Comparison of Acylating Agents for the Synthesis of 2-Methyl-4-nitroaniline

| Acylating Agent | Reported Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |

| Acetic Anhydride | 78.4 - 88.8[1] | 97 - 99[1] | Acylation: 100-140°C, 1.5-4.2 hours. Nitration: <30°C. Hydrolysis: 90°C, 3 hours with concentrated HCl.[1] | Readily available and inexpensive. | Can lead to isomer formation, requiring careful control.[1] |

| p-Toluenesulfonyl Chloride | 95.0[1] | High | Condensation, nitration, and hydrolysis sequence.[1] | High reported yield.[1] | Costly acylating agent and a more complex process.[1] |

| Benzenesulfonyl Chloride | 80[1] | High | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[1] | Good yield and an alternative to other agents.[1] | Involves the use of a chlorinated solvent. |

Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline using Acetic Anhydride

-

Step 1: N-Acetylation of o-Toluidine

-

In a 250 mL three-necked flask, add 45 g (0.75 mol) of acetic acid.

-

Slowly add 32.1 g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.

-

Heat the mixture to 100°C and reflux for 4 hours, continuously removing the water generated during the reaction.

-

-

Step 2: Nitration

-

To the reaction mixture from Step 1, add 11 g of nitric acid while cooling to maintain a controlled temperature.

-

Allow the reaction to proceed for 5 hours.

-

Add purified water and adjust the pH to 7 with a liquid alkali to precipitate the solid.

-

Filter the solid and wash the filter cake with water.

-

-

Step 3: Hydrolysis

-

To the filter cake from Step 2, slowly add 60 g of concentrated sulfuric acid.

-

Maintain the reaction for 3 hours.

-

Cool the mixture and adjust the pH to 7 with a liquid alkali to precipitate the final product.

-

Filter the solid and dry to obtain 2-Methyl-4-nitroaniline. A reported yield for this method is 55.9%.[2]

-

Sandmeyer Cyanation of 2-Methyl-4-nitroaniline

This step involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Reaction Pathway for the Sandmeyer Cyanation

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol: Sandmeyer Cyanation of 2-Methyl-4-nitroaniline

-

Step 1: Diazotization

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-4-nitroaniline in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5°C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water and cool it.

-

Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature below 5°C. The addition should take 30-60 minutes.

-

After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.

-

Cool the copper(I) cyanide mixture in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base, such as sodium bicarbonate solution, to precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

-

Synthesis via Cyanation of 2-Halo-4-nitrotoluene

An alternative and widely used approach involves the nucleophilic substitution of a halogen atom on a suitably substituted toluene ring with a cyanide source. This can be achieved through a copper-catalyzed (Rosenmund-von Braun) or a palladium-catalyzed reaction.

Synthesis of 2-Halo-4-nitrotoluene Precursors

The starting materials for this route, 2-bromo-4-nitrotoluene or 2-chloro-4-nitrotoluene, can be synthesized from 4-nitrotoluene.

Table 2: Synthesis of 2-Halo-4-nitrotoluene from 4-Nitrotoluene

| Halogenation | Reagents and Conditions | Yield (%) | Reference |

| Chlorination | Cl₂, I₂ catalyst, heat to 120°C | High | [3][4] |

| Bromination | Br₂, FeBr₃ catalyst | Good |

Experimental Protocol: Chlorination of 4-Nitrotoluene

-

In a reaction vessel, combine 4-nitrotoluene and 0.1 to 10% by weight of iodine.

-

Heat the mixture to a temperature between the melting point of 4-nitrotoluene and 120°C.

-

Introduce 0.6 to 1.2 moles of chlorine gas per mole of 4-nitrotoluene into the reaction mixture.

-

Monitor the reaction progress by suitable analytical methods (e.g., GC).

-

Upon completion, the reaction mixture can be purified by distillation to isolate 2-chloro-4-nitrotoluene.[3][4]

Cyanation of 2-Halo-4-nitrotoluene

Reaction Pathway for Cyanation of 2-Halo-4-nitrotoluene

Caption: General pathway for the cyanation of 2-halo-4-nitrotoluene.

Table 3: Comparison of Cyanation Methods for Aryl Halides

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Rosenmund-von Braun | Stoichiometric CuCN | High temperatures (150-250°C), polar aprotic solvent (e.g., DMF, pyridine).[4][5] | Operationally simple. | Harsh conditions, difficult product purification.[4] |

| Palladium-catalyzed | Pd(0) catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., dppf), Zn(CN)₂ | Milder temperatures (e.g., 110°C), aprotic solvent (e.g., DMAC).[6] | Milder conditions, good functional group tolerance.[6][7] | Catalyst can be expensive and sensitive to poisoning. |

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-4-nitrotoluene

-

To a solution of 2-bromo-4-nitrotoluene in DMF, add dppf (1,1'-bis(diphenylphosphino)ferrocene) and zinc cyanide (Zn(CN)₂).

-

Add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) to the mixture.

-

Stir the mixture at reflux for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add ethyl acetate to the crude residue and filter the suspension.

-

Wash the filtrate with water, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting material by column chromatography to yield this compound. A similar reaction has reported a yield of 88%.[8]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Sandmeyer reaction, while a classic and viable method, is dependent on the availability of 2-methyl-4-nitroaniline, which itself requires a multi-step synthesis. The cyanation of a 2-halo-4-nitrotoluene precursor offers a more direct approach, with modern palladium-catalyzed methods providing milder reaction conditions and good yields. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the necessary detailed information for researchers to make an informed decision and to successfully implement the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd Catalyzed Cyanation [commonorganicchemistry.com]

Potential biological activity of nitrobenzonitrile derivatives

An In-depth Technical Guide on the Potential Biological Activity of Nitrobenzonitrile Derivatives

Introduction

Nitrobenzonitrile derivatives, a class of organic compounds featuring both a nitro (-NO2) and a cyano (-CN) group on a benzene ring, represent a scaffold of significant interest in medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing nature of both functional groups make these molecules versatile intermediates for synthesizing a wide range of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the current research into the anticancer, antimicrobial, and enzyme inhibitory activities of nitrobenzonitrile derivatives and related nitro-aromatic structures. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Anticancer Activity

Nitro-containing aromatic compounds have demonstrated considerable potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, DNA damage, and the modulation of critical cell signaling pathways that govern proliferation, survival, and metastasis.[3]

Mechanism of Action

A key anticancer strategy of some nitro-aromatic compounds involves the targeted inhibition of oncogenic signaling pathways. For instance, certain 4-nitro-substituted derivatives have been shown to concertedly inhibit the Akt/mTOR and ERK pathways.[3] This dual inhibition disrupts signals that promote cell proliferation and survival. The mechanism often begins with the induction of Reactive Oxygen Species (ROS), which leads to DNA damage and mitochondrial dysfunction, ultimately suppressing these critical signaling cascades and triggering cellular death.[3] Furthermore, nitrone derivatives, which are structurally related, have been observed to suppress NF-κB activation, a key regulator of inflammation and cell survival, contributing to their anti-cancer effects.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various nitro-containing derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Nitro-Benzylic Diselenide | Diselenide 7 | MDA-MB-231 (Breast) | - | [3] |

| N-Alkyl-Nitroimidazole | N-ethyl-nitroimidazole | A549 (Lung) | - | [5][6] |

| N-Alkyl-Nitroimidazole | N-butyl-nitroimidazole | MDA-MB-231 (Breast) | 26.12 | [6] |

| Naphthoquinone | Plumbagin Derivative 60 | PANC-1 (Pancreatic) | 0.11 (in NDM) | [7] |

Note: Specific IC50 values for some compounds were not detailed in the abstracts reviewed.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory action of a nitro-substituted compound on the Akt/mTOR and ERK signaling pathways, a crucial mechanism for its anticancer activity.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrobenzonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Nitro-aromatic compounds are among the first lines of treatment for various microbial infections.[8] Their broad-spectrum activity is a hallmark of this chemical class.[1][9]

Mechanism of Action

The antimicrobial effect of nitro compounds is primarily dependent on the enzymatic reduction of the nitro group within the microbial cell.[1][8] This process, which uses NADH or NADPH as reducing agents, generates highly reactive and toxic intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals.[8] These intermediates can covalently bind to and damage critical biomolecules, including DNA, leading to nuclear damage and ultimately cell death.[8] This mechanism of action is crucial for the activity of drugs like metronidazole against anaerobic bacteria and parasites.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (Fungus) | 6.25 | [10] |

| Nitrated Benzothiazole Derivative 10 | Pseudomonas aeruginosa | - | [8] |

| Nitro-containing Derivative | Staphylococcus aureus | 15.6 - 62.5 | [8] |

| Nitro-containing Derivative | Candida sp. (Fungus) | 62.5 | [8] |

| 4-Nitrobenzamide Derivative 3a | Gram-positive & Gram-negative bacteria | - | [11] |

Note: Specific MIC values were not available for all compounds in the reviewed literature.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Experimental Protocol: Broth Microdilution Assay

This method is a gold standard for determining the MIC of antimicrobial agents.

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrobenzonitrile derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Also, include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.

-

MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

The benzonitrile scaffold is a privileged structure in the design of enzyme inhibitors.[12] Derivatives have been developed as potent inhibitors for a range of enzymes, including kinases and cyclooxygenases, which are implicated in cancer and inflammation.[13][14]

Mechanism of Action

Benzonitrile derivatives can act as inhibitors for various enzymes. For instance, some derivatives function as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins, which are key inflammatory mediators.[13] By inhibiting COX-2, these compounds can disrupt downstream signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[13] Other derivatives have been designed to target various kinases, which are critical for cell signaling and are often dysregulated in diseases like cancer.[14]

Quantitative Data: Enzyme Inhibition (IC50)

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Indolizine Derivative with cyanobenzoyl moiety | COX-2 | 5.84 | [13] |

| 2-Phenylacrylonitrile Derivative | Tubulin Polymerization | 0.0059 (5.9 nM) | [12] |

Logical Relationship: Enzyme Inhibition Mechanism

The diagram below illustrates the general mechanism by which a benzonitrile derivative can inhibit an enzyme's active site.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This assay is used to quantify the inhibitory effect of compounds on the peroxidase activity of recombinant human COX-2.[13]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Compound Addition: To the wells of a 96-well plate, add the test nitrobenzonitrile derivatives at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Enzyme Addition: Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing both arachidonic acid and the fluorescent probe. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of the probe, generating a fluorescent signal.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The nitrobenzonitrile scaffold and related nitro-aromatic structures are a fertile ground for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of potent biological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects.[1][12] The presence of the nitro group is often crucial for the mechanism of action, particularly in antimicrobial agents where its reduction leads to cytotoxic intermediates.[8] In anticancer and enzyme-inhibiting compounds, the overall molecular structure allows for specific interactions with biological targets like key enzymes and signaling proteins.[3][13] The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on this versatile chemical class.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Methyl-4-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-nitrobenzonitrile (also known as 4-Nitro-o-tolunitrile), a key intermediate in pharmaceutical synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic characterization of this compound.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental spectra, data from closely related compounds and computational predictions are included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~2.6 | Singlet | 3H | -CH₃ | Expected chemical shift for a methyl group on a benzene ring. For comparison, the methyl protons in 2-methylbenzonitrile appear at δ 2.53 ppm[1]. |

| ~7.8 | Doublet | 1H | H-6 | Aromatic proton ortho to the nitrile group. |

| ~8.2 | Doublet | 1H | H-5 | Aromatic proton ortho to the nitro group. In 4-nitrobenzonitrile, the protons ortho to the nitro group appear at δ 8.35 ppm[1]. |

| ~8.3 | Singlet | 1H | H-3 | Aromatic proton between the methyl and nitro groups. |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Predictions are based on the analysis of substituent effects on the benzene ring.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~20 | -CH₃ | Typical range for a methyl group attached to an aromatic ring. The methyl carbon in 2-methylbenzonitrile is at δ 20.2 ppm[1]. |

| ~117 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~118 | C-1 | Carbon bearing the nitrile group. |

| ~125 | C-3 | Aromatic CH. |

| ~130 | C-5 | Aromatic CH. |

| ~134 | C-6 | Aromatic CH. |

| ~140 | C-2 | Carbon bearing the methyl group. |

| ~150 | C-4 | Carbon bearing the nitro group. The carbon attached to the nitro group in 4-nitrobenzonitrile is at δ 150.0 ppm[1]. |

Solvent: CDCl₃. Predictions are based on additivity rules and comparison with related structures.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1485 | Medium-Strong | Aromatic C=C Bending |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric NO₂ Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Sample preparation: KBr pellet or thin film. Data is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry Data

| m/z | Adduct | Predicted Intensity | Possible Fragment |

| 163.05020 | [M+H]⁺ | High | Molecular Ion + Proton |

| 162.04237 | [M]⁺ | Medium | Molecular Ion |

| 145.04018 | [M+H-H₂O]⁺ | Low | Loss of water from protonated molecule (rearrangement) |

| 116 | [M-NO₂]⁺ | Medium | Loss of nitro group |

| 90 | [C₇H₄N]⁺ | High | Loss of nitro and methyl groups |

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI). Predicted fragmentation patterns are based on the structure's functional groups[2].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols that can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing : Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction and report the positions of the major absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or EI) is recommended. For analysis of volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Acquisition (GC-MS) :

-

Inject the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

The mass spectrometer will acquire spectra of the eluting compounds.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed m/z values with the predicted values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Methyl-4-nitrobenzonitrile, a compound of interest in various chemical and pharmaceutical research settings. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for determining its solubility in common laboratory solvents. The guide includes a detailed experimental protocol based on the widely accepted isothermal shake-flask method, coupled with gravimetric analysis for quantification. Furthermore, it offers a qualitative assessment of expected solubility based on the principles of molecular polarity. A structured table is provided for the systematic recording of experimental data, and a clear workflow diagram illustrates the key steps of the solubility determination process. This document is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data for this compound, thereby supporting its application in drug development and other scientific endeavors.

Introduction

This compound is an aromatic organic compound featuring a nitrile (-C≡N), a nitro (-NO₂) group, and a methyl (-CH₃) group attached to a benzene ring. The presence of the polar nitrile and nitro groups, along with the non-polar methyl group and aromatic ring, results in a molecule with intermediate polarity. Understanding the solubility of this compound in various solvents is crucial for its synthesis, purification, formulation, and application in areas such as medicinal chemistry and materials science.

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[1][2] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Given the structure of this compound, it is expected to exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexane is likely to be low. However, for precise applications, experimentally determined quantitative data is indispensable.

This guide provides a robust protocol for researchers to determine the solubility of this compound in a systematic and accurate manner.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not extensively available in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. The following table is provided to serve as a template for recording and organizing the determined solubility values at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound at 25°C (Example Template)

| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Water | 1.000 | |||

| Methanol | 0.762 | |||

| Ethanol | 0.654 | |||

| Acetone | 0.355 | |||

| Acetonitrile | 0.460 | |||

| Ethyl Acetate | 0.228 | |||

| Dichloromethane | 0.309 | |||

| Toluene | 0.099 | |||

| Hexane | 0.009 |

Experimental Protocol: Isothermal Shake-Flask Method with Gravimetric Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5] The concentration of the dissolved solute is then determined gravimetrically.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pipettes and other standard laboratory glassware

-

Evaporating dishes (pre-weighed)

-

Drying oven

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined beforehand by taking measurements at different time intervals until the concentration of the solute remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the exact weight of the dish with the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.[6][7][8]

-

Record the final weight of the evaporating dish with the dry solute.

-

Data Calculation

-

Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific, pre-existing quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to generate this critical information. The detailed isothermal shake-flask protocol with gravimetric analysis is a robust and reliable method for determining the solubility in a range of common laboratory solvents. By following this standardized procedure and utilizing the provided data table, scientists can produce high-quality, comparable data that will facilitate the effective use of this compound in research and development. It is recommended that all experiments are conducted with appropriate safety measures in a well-ventilated laboratory environment.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. enamine.net [enamine.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. cefns.nau.edu [cefns.nau.edu]

The Versatility of 2-Methyl-4-nitrobenzonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzonitrile is a valuable and versatile chemical building block in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive nitrile group and a nitro group on a substituted benzene ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and key reactions of this compound, with a focus on its application in the development of biologically active compounds, including kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 100-103 °C.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| CAS Number | 89001-53-6 | [3] |

| Appearance | Pale yellow solid | |

| Melting Point | 100-103 °C | [1][2] |

| Synonyms | 4-Nitro-o-tolunitrile | [4] |

Spectroscopic Data

Precise spectroscopic data for this compound can be found in various databases. Below is a summary of expected and reported spectroscopic characteristics.

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for aromatic protons (typically in the range of 7.5-8.5 ppm) and a singlet for the methyl group protons (around 2.5 ppm). The exact chemical shifts are influenced by the solvent. |

| ¹³C NMR | Expected signals for the eight distinct carbon atoms, including the nitrile carbon (around 118 ppm), the carbon bearing the nitro group, the carbon with the methyl group, and the other aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile group (C≡N stretch) typically appear around 2220-2260 cm⁻¹. The nitro group (NO₂) exhibits two strong stretching vibrations, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (162.15). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments. |

Key Chemical Transformations

The chemical versatility of this compound stems from the reactivity of its nitrile and nitro functionalities. These groups can be selectively transformed to introduce new functional groups, paving the way for the synthesis of a wide array of derivatives.

Caption: Key chemical transformations of this compound.

Nitro Group Reduction

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting 2-methyl-4-aminobenzonitrile is a key precursor for the synthesis of various heterocyclic compounds.

Experimental Protocol: Reduction of this compound to 2-Methyl-4-aminobenzonitrile using Stannous Chloride (SnCl₂)

This protocol is based on established methods for the reduction of aromatic nitro compounds.[5][6]

-

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 4-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-4-aminobenzonitrile.

-

The product can be further purified by column chromatography or recrystallization.

-

| Reagent | Molar Equivalents |

| This compound | 1 |

| Stannous chloride dihydrate | 4-5 |

| Concentrated HCl | Excess |

Nitrile Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid. This transformation is typically carried out under acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol is a general procedure for the hydrolysis of aryl nitriles.[7][8]

-

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

In a round-bottom flask, carefully add this compound (1 equivalent) to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of 2-methyl-4-nitrobenzoic acid is collected by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

| Reagent | Molar Equivalents |

| This compound | 1 |

| Sulfuric Acid | Excess |

| Water | Excess |

Application in Drug Discovery

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. The amino derivative, 2-methyl-4-aminobenzonitrile, is particularly useful for constructing heterocyclic scaffolds found in many biologically active molecules.

Synthesis of Kinase Inhibitors

Derivatives of 2-aminobenzonitrile are key building blocks for the synthesis of quinazoline-based kinase inhibitors.[9][10] These inhibitors often target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Caption: A general workflow for the synthesis of kinase inhibitors.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.

Caption: Simplified overview of the EGFR signaling pathway.

Synthesis of DPP-4 Inhibitors

Derivatives of 2-methylbenzonitrile have also been explored in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11][12] The synthesis often involves the construction of a quinazolinone scaffold, where the benzonitrile moiety plays a crucial role in the molecular architecture.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its ability to undergo selective transformations of both the nitro and nitrile groups provides access to a wide range of functionalized intermediates. These intermediates are particularly important in the synthesis of heterocyclic compounds with significant biological activities, including kinase inhibitors and DPP-4 inhibitors. The synthetic routes and protocols outlined in this guide highlight the strategic importance of this compound in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]